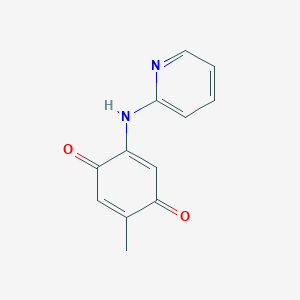
2,5-Cyclohexadiene-1,4-dione, 2-methyl-5-(2-pyridinylamino)-(9CI)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Cyclohexadiene-1,4-dione, 2-methyl-5-(2-pyridinylamino)-(9CI) is a complex organic compound with a unique structure that includes a cyclohexadiene ring, a quinone moiety, and a pyridinylamino group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Cyclohexadiene-1,4-dione, 2-methyl-5-(2-pyridinylamino)-(9CI) typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Cyclohexadiene Ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the Quinone Moiety: Oxidation of the cyclohexadiene ring using reagents such as potassium permanganate or chromium trioxide.
Attachment of the Pyridinylamino Group: This step involves nucleophilic substitution reactions where the pyridinylamino group is introduced using reagents like pyridine and an appropriate leaving group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
化学反应分析
Types of Reactions
2,5-Cyclohexadiene-1,4-dione, 2-methyl-5-(2-pyridinylamino)-(9CI) undergoes various types of chemical reactions, including:
Oxidation: The quinone moiety can be further oxidized to form more complex structures.
Reduction: The compound can be reduced to form hydroquinone derivatives.
Substitution: The pyridinylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reagents like sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Reagents including pyridine, alkyl halides, and other nucleophiles.
Major Products
Oxidation: Formation of more oxidized quinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
2,5-Cyclohexadiene-1,4-dione, 2-methyl-5-(2-pyridinylamino)-(9CI) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2,5-Cyclohexadiene-1,4-dione, 2-methyl-5-(2-pyridinylamino)-(9CI) involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting or activating their functions.
Pathways Involved: It may affect cellular pathways related to oxidative stress, apoptosis, and signal transduction.
相似化合物的比较
Similar Compounds
2,5-Cyclohexadiene-1,4-dione, 2-methyl-5-(2-pyridinylamino)-(9CI): is similar to other quinone derivatives and pyridinylamino compounds.
Hydroquinone Derivatives: Compounds with similar structures but reduced quinone moieties.
Pyridinylamino Compounds: Compounds with pyridinylamino groups attached to different core structures.
Uniqueness
Structural Features: The combination of a cyclohexadiene ring, quinone moiety, and pyridinylamino group makes this compound unique.
Reactivity: Its ability to undergo various chemical reactions, including oxidation, reduction, and substitution, adds to its versatility.
属性
CAS 编号 |
625839-53-4 |
|---|---|
分子式 |
C12H10N2O2 |
分子量 |
214.22 g/mol |
IUPAC 名称 |
2-methyl-5-(pyridin-2-ylamino)cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C12H10N2O2/c1-8-6-11(16)9(7-10(8)15)14-12-4-2-3-5-13-12/h2-7H,1H3,(H,13,14) |
InChI 键 |
ALKZMYALXIBOPQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=O)C(=CC1=O)NC2=CC=CC=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















